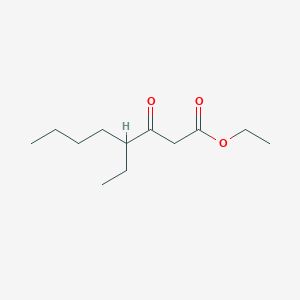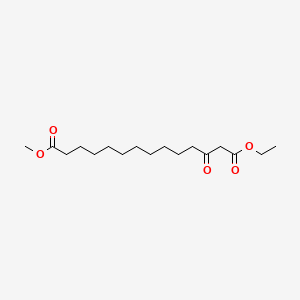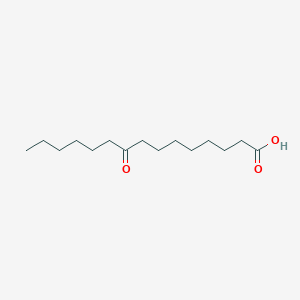
9-Oxopentadecanoic acid
Übersicht
Beschreibung
9-Oxopentadecanoic acid is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health and Atherosclerosis :
- 9-Oxopentadecanoic acid has been implicated in the progression of atherosclerosis, particularly in the context of oxidative stress, such as in diabetes. It plays a role in macrophage differentiation and could contribute to the development of myocardial infarction or stroke (Vangaveti, Baune, & Kennedy, 2010).
Cancer Research :
- This compound has shown cytotoxic activity against human ovarian cancer cells, suggesting its potential role in cancer therapy. It induces apoptosis in these cells via the mitochondrial regulation pathway (Baiyang Zhao et al., 2015).
Fluorophores and Biological Applications :
- Derivatives of this compound have been studied for their use as small-molecule fluorophores with large Stokes shifts. These derivatives are promising for biochemical and biological applications, particularly in multichannel imaging and as pH sensors (Horváth, Šebej, Šolomek, & Klán, 2015).
Role in Inflammation and Pain :
- Oxidized metabolites of linoleic acid, related to this compound, are involved in inflammation and pain perception. They activate the TRPV1 channel, which is a detector of noxious heat in the peripheral nervous system (Patwardhan et al., 2010).
Metabolic Syndrome in Children :
- Studies have shown that oxidized linoleic acid metabolites, similar to this compound, are associated with pediatric metabolic syndrome. These findings suggest that they might play a role in the development of cardiovascular diseases in obese adolescents (Tricò et al., 2017).
Pathological Conditions and Biomarkers :
- Research has indicated that this compound and its related compounds can serve as biomarkers for oxidative status and may be useful in disease prediction, especially in lifestyle-related diseases (Yoshida et al., 2015).
Pediatric Cardiopulmonary Bypass :
- Hydroxyoctadecadienoic acids, closely related to this compound, were studied in the context of pediatric cardiopulmonary bypass, revealing their association with inflammation and vasoactivity. This indicates their potential role in post-surgical recovery and complications (Kim-Campbell et al., 2020).
Eigenschaften
IUPAC Name |
9-oxopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTKSDXGXNSJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



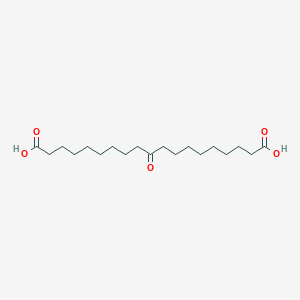

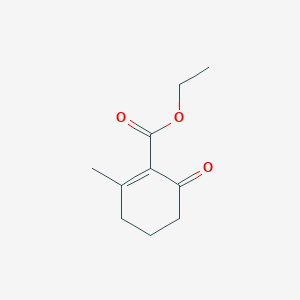
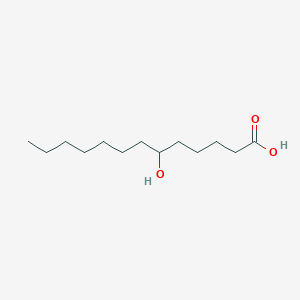
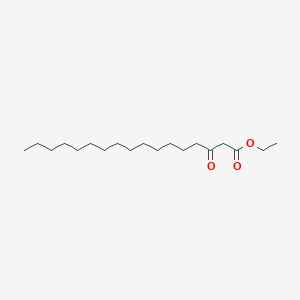

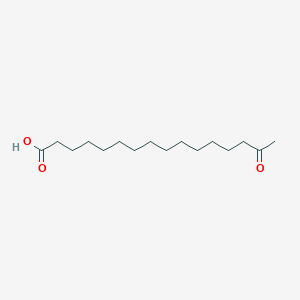

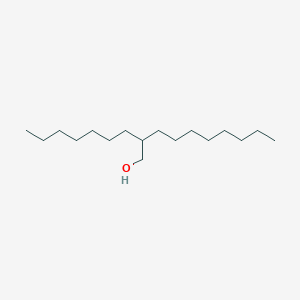

![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)

